1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one
Description
Properties
Molecular Formula |
C22H27N5O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[2-[3-methoxy-4-(4-methylimidazol-1-yl)anilino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-27(13-23-14)17-7-6-15(10-18(17)29-5)24-21-25-16-8-9-26(12-19(16)30-21)20(28)22(2,3)4/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,24,25) |
InChI Key |
IXSNBUFXQPMZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CN(CC4)C(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolo[5,4-c]pyridine Core
Starting from 2-aminopyridine derivatives, reaction with α-haloketones or α-haloesters bearing sulfur nucleophiles (such as thiourea or thioamides) leads to cyclization forming the thiazolo[5,4-c]pyridine ring system.
For example, condensation of 2-aminopyridine with ethyl chloroacetate and subsequent sulfur incorporation under basic conditions forms the thiazolidinone intermediate, which upon further cyclization yields the dihydrothiazolo[5,4-c]pyridine scaffold.
Preparation of the 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl Intermediate
The substituted phenyl ring with methoxy and imidazole groups is prepared by nucleophilic aromatic substitution or palladium-catalyzed coupling of 4-methylimidazole with appropriately functionalized methoxy-substituted aryl halides.
A typical process involves reacting 4-methylimidazole with 3-bromo-4-methoxyaniline or similar derivatives under basic conditions or using palladium catalysts with phosphine ligands to achieve the aryl-imidazole bond formation.
Coupling to Form the Amino Linkage
The amino linkage connecting the thiazolo[5,4-c]pyridine core and the substituted phenyl ring is formed by nucleophilic aromatic substitution or Buchwald-Hartwig amination, involving the reaction of the amino group on the thiazolo-pyridine intermediate with the aryl halide or arylamine derivative.
Palladium-catalyzed amination is favored for its efficiency and selectivity, often employing ligands such as BINAP or Xantphos under mild conditions.
Final Acylation Step
The terminal 2,2-dimethylpropan-1-one group is introduced by acylation of the free amine on the thiazolo-pyridine-phenyl intermediate.
This is commonly achieved by reacting the amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as triethylamine or pyridine in an inert solvent (e.g., dichloromethane) at low temperature to prevent side reactions.
The reaction yields the final amide bond, completing the synthesis of 1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one.
Representative Reaction Scheme and Data Table
| Step | Reactants | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 2-Aminopyridine + α-haloketone + sulfur source | Cyclization | Base, reflux | Thiazolo[5,4-c]pyridine core formation |
| 2 | 4-Methylimidazole + 3-bromo-4-methoxyaniline | Pd-catalyzed coupling | Pd catalyst, phosphine ligand, base, inert atmosphere | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl intermediate |
| 3 | Thiazolo[5,4-c]pyridine amine + aryl halide | Buchwald-Hartwig amination | Pd catalyst, ligand, base, solvent | Amino linkage formation |
| 4 | Amine intermediate + pivaloyl chloride | Acylation | Base, low temperature, inert solvent | Final amide product |
Research Findings on Preparation
The use of palladium-catalyzed cross-coupling and amination reactions significantly improves yields and selectivity in constructing the aryl-imidazole and amino linkages compared to classical nucleophilic substitutions.
Cyclization to form the thiazolo[5,4-c]pyridine core is sensitive to reaction conditions; optimization of temperature and base strength is critical to maximize yield and minimize side products.
Acylation with bulky acyl chlorides like pivaloyl chloride requires careful control of stoichiometry and temperature to avoid over-acylation or hydrolysis.
Purification is typically achieved by column chromatography and recrystallization, with characterization by NMR, IR, and mass spectrometry confirming the structure.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and properties. Additionally, it may find applications in the industry as a precursor for the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Structural Rigidity : The thiazolo[5,4-c]pyridine core in the target compound provides conformational rigidity, likely enhancing target binding specificity compared to flexible hydrazone-linked analogues .
- Metabolic Stability : The 4-methylimidazole substituent may reduce oxidative metabolism compared to unsubstituted imidazoles, as seen in simpler analogues .
Biological Activity
The compound 1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. A common method includes the reaction of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline with thiazolo[5,4-c]pyridine derivatives under controlled conditions. The final product can be isolated and purified through crystallization techniques or column chromatography.
Biological Activity Overview
The biological activity of the compound has been evaluated through various assays focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 7.9 ± 1.9 | |
| MCF-7 (breast cancer) | 6.1 ± 1.9 | |
| A549 (lung cancer) | Not specified |
In vitro studies indicated that the compound induces apoptosis in HepG2 cells, evidenced by increased annexin V staining, suggesting a mechanism involving programmed cell death. The induction of apoptosis was quantified using flow cytometry, revealing a notable increase in apoptotic cells compared to control groups.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods:
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole and thiazole moieties play critical roles in modulating enzyme activities and interacting with cellular targets involved in proliferation and apoptosis pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : This study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .
- Combination Therapy : A recent investigation explored the effects of combining this compound with standard chemotherapy agents like doxorubicin. Results indicated enhanced cytotoxicity, suggesting a potential role as an adjuvant therapy .
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to untreated controls, further supporting its potential as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for 1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one?
- Methodological Answer : Synthesis typically involves multi-step protocols with careful control of reaction conditions. For example:
- Step 1 : Alkylation of phenolic intermediates using potassium carbonate and alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C under inert atmospheres .
- Step 2 : Cyclocondensation reactions to form thiazolo-pyridine cores, often requiring catalysts like PCl₃ or POCl₃ .
- Step 3 : Final coupling of functionalized aryl amines with activated carbonyl groups via nucleophilic substitution or Buchwald-Hartwig amination .
- Optimization : Monitor reaction progress using TLC/HPLC, and adjust solvent polarity (e.g., DMF → THF) to improve yields.
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer : Combine spectroscopic and computational techniques:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve regiochemistry (e.g., coupling patterns for dihydrothiazolo protons, imidazolyl substituents) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Address this by:
- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with consistent bacterial strains) .
- SAR Analysis : Systematically modify substituents (e.g., methoxy vs. fluoro groups on the phenyl ring) to isolate activity-contributing moieties .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tricyclic diimidazo derivatives) to identify trends .
Q. What computational strategies are effective in predicting binding modes and selectivity of this compound?
- Methodological Answer : Integrate multi-scale modeling approaches:
- Docking Studies : Use AutoDock Vina or Schrödinger to predict interactions with targets (e.g., kinase active sites). Validate with experimental binding assays .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .
- Quantum Mechanics (QM) : Calculate charge distributions for imidazolyl and thiazolo groups to refine docking scores .
- Machine Learning : Train models on existing bioactivity data to predict off-target effects .
Q. How can researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ orthogonal validation methods:
- CRISPR-Cas9 Knockouts : Silence putative targets (e.g., kinases) to observe loss of compound efficacy in cell-based assays .
- Pull-Down Assays : Use biotinylated derivatives to isolate binding partners from lysates, followed by LC-MS/MS identification .
- Metabolomics : Profile intracellular metabolites (via LC-HRMS) to trace pathway perturbations (e.g., ATP depletion in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
